molecular formula C16H17N3O4 B10994786 N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B10994786
M. Wt: 315.32 g/mol
InChI Key: LKIJGNMTYKYZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound with a unique structure that combines an acetylamino group, a hydroxy group, and a pyridinyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide typically involves multiple steps, including the formation of the acetylamino group and the pyridinyl acetamide moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetylamino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of the hydroxy group may yield ketones, while reduction of the acetylamino group may produce amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group and the hydroxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Shares the hydroxyphenylacetamide structure but lacks the pyridinyl moiety.

    N-(4-hydroxy-1-naphthyl)acetamide: Contains a naphthyl group instead of the pyridinyl group.

    N-(2-acetylamino-4-methylphenyl)acetamide: Similar structure with a methyl group on the phenyl ring.

Uniqueness

N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide is unique due to the presence of both the acetylamino group and the pyridinyl acetamide moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in various applications.

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide

InChI

InChI=1S/C16H17N3O4/c1-10-6-14(21)8-16(23)19(10)9-15(22)18-13-5-3-4-12(7-13)17-11(2)20/h3-8,21H,9H2,1-2H3,(H,17,20)(H,18,22)

InChI Key

LKIJGNMTYKYZJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CC(=O)NC2=CC=CC(=C2)NC(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.